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Compound of Interest

Compound Name: o-Vanillin

Cat. No.: B140153 Get Quote

An Objective Guide for Researchers and Drug Development Professionals

Vanillin, a phenolic aldehyde, is a compound of significant interest across various industries,

from food and fragrance to pharmaceuticals. While p-vanillin (4-hydroxy-3-

methoxybenzaldehyde) is the isomer renowned for its characteristic vanilla aroma and

extensive use, its positional isomer, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), presents a

distinct profile of properties and biological activities. This guide provides a detailed, data-

supported comparison of these two isomers to inform researchers, scientists, and drug

development professionals in their work.

Physical and Chemical Properties: A Tale of Two
Isomers
The difference in the position of the hydroxyl group—para in p-vanillin and ortho in o-vanillin—

fundamentally influences their physical and chemical characteristics. This structural variation

affects melting point, boiling point, and solubility, which are critical parameters for experimental

design and application development.
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Property
o-Vanillin (2-hydroxy-3-
methoxybenzaldehyde)

p-Vanillin (4-hydroxy-3-
methoxybenzaldehyde)

Molecular Formula C₈H₈O₃[1] C₈H₈O₃[2]

Molar Mass 152.15 g/mol [1] 152.15 g/mol

Appearance
Yellow, fibrous crystalline

solid[1]

White to pale yellow crystalline

powder[3]

Melting Point 40 to 42 °C[1] 81 to 83 °C[3]

Boiling Point 265 to 266 °C[1] 285 °C

Solubility
Soluble in ethanol, ether,

chloroform, acetic acid[4]

Soluble in ethanol; sparingly

soluble in water[2]

Odor
Has a special, non-vanilla-like

odor[4]

Strong, unique fragrance of

vanilla bean[5]

Synthesis and Availability
The commercial production and availability of the two isomers are markedly different. p-Vanillin

is synthesized on a large industrial scale from precursors like lignin or guaiacol.[6] Common

methods include the condensation of guaiacol with glyoxylic acid followed by oxidation and

decarboxylation.[6][7]

In contrast, o-vanillin is often obtained as a byproduct during the synthesis of p-vanillin via

methods like the Reimer-Tiemann reaction, which can result in low yields and difficult

purification.[4][8] While methods for the direct synthesis of o-vanillin have been developed to

meet its specific demand, its production volume remains significantly lower, and its price is

consequently higher.[4][8]
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p-Vanillin Synthesis

o-Vanillin Synthesis

Guaiacol Condensation with
Glyoxylic Acid Oxidation & Decarboxylation p-Vanillin

Guaiacol Reimer-Tiemann Reaction
(with p-Vanillin) Separation & Purification o-Vanillin

Click to download full resolution via product page

Caption: High-level synthesis routes for p-Vanillin and o-Vanillin.

Comparative Applications
The distinct properties of o-vanillin and p-vanillin have led to their use in different sectors.

p-Vanillin: The largest application of p-vanillin is as a flavoring agent in the food and

beverage industries, with the ice cream and chocolate industries accounting for 75% of its

market share.[2][9] It is also used to mask unpleasant tastes in pharmaceuticals and as a

fragrance in perfumes and cleaning products.[2][9][10] Furthermore, it serves as a chemical

intermediate in the production of certain pharmaceuticals like L-dopa and methyldopa.[5][9]

o-Vanillin: In contrast, o-vanillin is not primarily used as a food additive due to its different

odor profile.[1] Its main applications are as a synthetic precursor in the pharmaceutical

industry for compounds like benafentrine and the antiandrogen compound Pentomone.[1] It

is also a valuable reagent for synthesizing Schiff bases, which are important for creating

coordination compounds with metals for potential use in health sciences.[11]

Biological Activity: A Comparative Overview
While structurally similar, the two isomers exhibit notable differences in their biological effects.

Direct comparative studies highlight these distinctions, particularly in antioxidant activity.
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Antioxidant Activity
o-Vanillin has been demonstrated to be a more potent antioxidant than p-vanillin. A key study

directly comparing their free radical scavenging capabilities found a significant difference in

their efficacy.

Parameter o-Vanillin p-Vanillin
Reference
Compound (Trolox)

DPPH Scavenging

Activity (at 1 mM)
66.4%[12][13] 22.9%[12][13] -

Reaction Rate

Constant with DPPH

(M⁻¹s⁻¹)

10.1 ± 0.8[12] 1.7 ± 0.1[12] 360.2 ± 10.1[12]

Oxidation Potential
More easily oxidized

than p-vanillin[12][13]
-

Reduction potential of

o-vanillin is ~1.5 times

that of Trolox[12][13]

This enhanced activity is attributed to the ortho position of the hydroxyl group, which facilitates

easier electron or H-atom donation to scavenge free radicals.[12][13]
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DPPH Radical Scavenging Assay Workflow

Prepare DPPH Solution
(in Methanol)

Add Test Compound
(o-Vanillin or p-Vanillin)

Incubate at Room Temp.

Measure Absorbance at 517 nm
(HPLC or Spectrophotometer)

Calculate % Scavenging Activity

Click to download full resolution via product page

Caption: Experimental workflow for DPPH antioxidant activity assay.

Antimicrobial and Antifungal Activity
o-Vanillin has shown potent antifungal properties. Studies have demonstrated its effectiveness

against Aspergillus flavus, a common food contaminant. The mechanism involves the

disruption of the integrity of the fungal cell wall and cell membrane.[14] o-Vanillin treatment

leads to altered cell wall functional groups, reduced protein content in the cell wall, and

hindered transport of essential ions like K⁺ across the plasma membrane.[15][16]
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While p-vanillin also possesses antibacterial and antifungal properties, direct comparative

studies on its efficacy relative to o-vanillin against the same fungal strains are less common in

the reviewed literature.[5][17]

Anticancer Activity
Both isomers have been investigated for their potential as anticancer agents, though they may

act through different pathways.

p-Vanillin: Research has shown that p-vanillin can inhibit the proliferation of various cancer

cell lines, including those for colon, breast, and liver cancer.[18][19][20] Its mechanisms

include inducing apoptosis (programmed cell death), causing cell cycle arrest, and reducing

the production of reactive oxygen species (ROS) in cancer cells.[18][19] It has also been

found to suppress cancer cell migration and metastasis by inhibiting pathways such as PI3K

and STAT3.[20][21]

o-Vanillin: The anticancer potential of o-vanillin is also recognized. For instance, an

oxidovanadium(IV) complex derived from o-vanillin demonstrated selective activity against

triple-negative breast cancer cells.[20] This suggests its utility as a scaffold for developing

novel metal-based anticancer drugs.

p-Vanillin's Anti-Metastatic Action (Simplified)

p-Vanillin

PI3K Pathway

Inhibits

STAT3 Pathway

Inhibits

Cell Migration &
Metastasis

Promotes Promotes
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Caption: p-Vanillin inhibits key pathways promoting cancer cell metastasis.

Experimental Protocols
For reproducibility and validation, detailed experimental methods are crucial. Below is the

protocol for the comparative antioxidant assay discussed.

Experiment: DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay

Objective: To compare the free radical scavenging activity of o-vanillin and p-vanillin.

Materials:

o-Vanillin

p-Vanillin

Trolox (reference standard)

DPPH (1,1-diphenyl-2-picrylhydrazyl)

Methanol (HPLC grade)

High-Performance Liquid Chromatography (HPLC) system or a stopped-flow

spectrophotometer.

Procedure:

Solution Preparation: Prepare stock solutions of o-vanillin, p-vanillin, and Trolox in

methanol to a concentration of 1 mM. Prepare a stock solution of DPPH in methanol.

Reaction Mixture: Mix the test compound solution (or reference standard) with the DPPH

solution.

Analysis (HPLC Method):

The DPPH radical is monitored at 517 nm.[12][13]
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Inject the reaction mixture into the HPLC system. The retention time for the DPPH

radical is approximately 8.6 minutes.[13]

The scavenging activity is determined by the decrease in the optical density (peak area)

of the DPPH radical in the presence of the test compound compared to a control (DPPH

solution with methanol only).

Analysis (Stopped-Flow Spectrophotometry):

To determine the kinetics of the reaction, mix the test compound and DPPH solutions in

a stopped-flow spectrophotometer.

Monitor the decay of DPPH absorbance at 517 nm over time to calculate the second-

order rate constants.[12]

Data Calculation: The percentage of DPPH radical scavenging activity is calculated using the

formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the

absorbance of the DPPH solution without the test compound and A_sample is the

absorbance in the presence of the test compound.

Conclusion
While o-vanillin and p-vanillin are simple positional isomers, they are not interchangeable in

scientific and pharmaceutical applications. p-Vanillin remains the cornerstone of the flavor

industry and shows broad, though generally moderate, biological activities. o-Vanillin, while

less common, emerges as a significantly more potent antioxidant and a valuable building block

for synthesizing targeted pharmaceuticals, including antifungal and anticancer agents.

Understanding these key differences is essential for leveraging the unique potential of each

isomer in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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